molecular formula C11H13NO3 B1599072 Ethyl 3-anilino-3-oxopropanoate CAS No. 53341-66-5

Ethyl 3-anilino-3-oxopropanoate

Cat. No.: B1599072
CAS No.: 53341-66-5
M. Wt: 207.23 g/mol
InChI Key: KJSKGJKEWQJVHV-UHFFFAOYSA-N
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Description

Ethyl 3-anilino-3-oxopropanoate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of propanoic acid and is commonly used in medical, environmental, and industrial research. The compound is known for its unique structure, which includes an aniline group attached to a propanoate backbone, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-anilino-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation . The general reaction scheme is as follows: [ \text{Ethyl acetoacetate} + \text{Aniline} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-anilino-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-anilino-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-anilino-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The aniline group allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the aniline group, making it less versatile in certain reactions.

    Moguisteine: Contains a thiazolidine ring and is used as an antitussive agent.

    Ethyl 3,3,3-trifluoro-2-oxopropanoate: Contains trifluoromethyl groups, making it more reactive in certain chemical reactions.

Uniqueness: Ethyl 3-anilino-3-oxopropanoate is unique due to its aniline group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

ethyl 3-anilino-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSKGJKEWQJVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201494
Record name Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53341-66-5
Record name Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053341665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl malonyl chloride (15.1 g, 0.10 mol) was added to a mixed solution of aniline (9.3 g, 0.10 mol), triethylamine (11.1 g, 0.11 mol), N,N-dimethylaminopyridine (1.5 g, 0.012 mol) and dichloromethane (300 mL), at 10° C. or below. This mixture was stirred for 3 hours at room temperature, and then poured into water. The organic layer was washed with diluted hydrochloric acid, aqueous saturated sodium bicarbonate and saturated brine, in this order. The obtained organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, to obtain 19.5 g of a subject compound (yield: 94%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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